Ethyl 4-bromo-2-chloro-6-fluorobenzoate
Description
Ethyl 4-bromo-2-chloro-6-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₉H₇BrClFO₂. Structurally, it consists of a benzoate core substituted with bromine (Br) at the 4-position, chlorine (Cl) at the 2-position, and fluorine (F) at the 6-position, esterified with an ethyl group. Halogenated benzoates are commonly used as intermediates in pharmaceutical and agrochemical synthesis due to their electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions or nucleophilic substitutions .
Properties
IUPAC Name |
ethyl 4-bromo-2-chloro-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLGDBCSMHSDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2-chloro-6-fluorobenzoate can be synthesized through a multi-step process involving the halogenation of benzoic acid derivatives followed by esterification. One common method involves the bromination of 2-chloro-6-fluorobenzoic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine, chlorine, and fluorine atoms on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzoates, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
Ethyl 4-bromo-2-chloro-6-fluorobenzoate is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 4-bromo-2-chloro-6-fluorobenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-Bromo-2-Chloro-6-Fluorobenzoate
Molecular Formula : C₈H₅BrClFO₂
Structural Differences : The methyl ester analog replaces the ethyl group with a methyl group, resulting in a lower molecular weight (267.47 g/mol vs. ~281.5 g/mol for the ethyl variant) .
Key Properties :
- Collision Cross-Section (CCS) : Predicted CCS values for its adducts range from 143.6 Ų ([M-H]⁻) to 148.9 Ų ([M+NH₄]⁺), indicating moderate molecular size and polarity .
- Commercial Availability : Available from suppliers such as Kanto Reagents and LEAP CHEM CO., LTD., with prices ranging from ¥6,600/g (purity >97%) . However, recent listings from CymitQuimica mark it as discontinued .
Reactivity : The methyl ester’s smaller alkyl group may confer slightly higher electrophilicity at the carbonyl carbon compared to the ethyl analog, influencing reaction rates in ester hydrolysis or transesterification.
Ethyl 2-Bromo-3-Chloro-6-Fluorobenzoate
Molecular Formula : C₉H₇BrClFO₂ (same as the target compound)
Structural Differences : A positional isomer with bromine at the 2-position and chlorine at the 3-position, altering electronic distribution across the aromatic ring .
Key Properties :
- Commercial Status : Marketed by Global Chemical Supplier (CAS 1805478-71-0), though detailed physicochemical data (e.g., CCS, melting point) remains unpublished .
General Trends in Halogenated Benzoates
- Boiling Points/Solubility : Ethyl esters typically exhibit higher boiling points and lower water solubility than methyl analogs due to increased hydrophobic chain length.
- Synthetic Utility : Bromine and chlorine substituents activate the ring for electrophilic substitutions, while fluorine enhances metabolic stability in drug candidates .
Data Table: Comparative Analysis
Discussion of Structural Implications
- Ester Group Impact : The ethyl group’s larger size may reduce crystallization tendencies compared to the methyl analog, affecting purification processes.
- Safety and Handling : All compounds in this class are classified as hazardous (e.g., “危” in Japanese catalogs), requiring strict storage protocols .
Biological Activity
Ethyl 4-bromo-2-chloro-6-fluorobenzoate is a halogenated benzoate compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on current research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C9H7BrClF O2
- Molecular Weight : 263.51 g/mol
The compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, which significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The halogen substituents enhance its electrophilic character, allowing it to participate in nucleophilic substitution reactions which can modify biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
- Receptor Modulation : Interaction with cellular receptors could lead to downstream effects in signaling pathways, potentially influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | C9H7BrClF O2 | Halogenated benzoate | Antimicrobial, cytotoxic |
| Ethyl 2-bromo-4-chloro-6-fluorobenzoate | C9H7BrClF O2 | Different halogen position | Antifungal |
| Mthis compound | C9H8BrClF O2 | Methyl ester variant | Investigated for drug development |
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antifungal Study : A study on a related compound demonstrated significant antifungal activity against clinical isolates of Candida albicans, with minimum inhibitory concentration (MIC) values suggesting potent effects at low concentrations .
- Cytotoxicity Assays : Research on similar halogenated benzoates indicated cytotoxic effects against human cancer cell lines, with IC50 values in the micromolar range. These findings support the hypothesis that this compound could exhibit similar properties .
- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that halogenated benzoates can act as inhibitors for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
